(R)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate
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Description
“®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “tert-butyl” and “ethyl” groups are common in organic chemistry and refer to specific arrangements of carbon and hydrogen atoms.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as carbamoylation , which is a process that introduces a carbamate group into a molecule. Pyrrolidines can be synthesized through various methods, including the N-heterocyclization of primary amines with diols .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the pyrrolidine ring and various substituents. Pyrrolidines are cyclic secondary amines .
Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions. For example, they can participate in 1,3-dipolar cycloadditions . Carbamates, like the one possibly present in this compound, can be formed through carbamoylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .
Scientific Research Applications
Thermophysical Properties and Biodegradation
(R)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate may share similar properties and applications with other tert-butyl compounds. For instance, compounds like methyl tert-butyl ether (MTBE) have been extensively studied for their thermophysical properties. These properties are crucial in various industrial applications, such as improving the octane rating and reducing exhaust pollution in gasoline. Research indicates that ethers like MTBE, when mixed with non-polar solvents, have unique vapor-liquid equilibria and other related properties, which are significant in industrial applications (Marsh et al., 1999).
Moreover, the biodegradation and fate of tert-butyl compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been a focus of extensive research. These studies provide insights into the microbial degradation pathways and the potential environmental impacts of tert-butyl compounds, offering essential knowledge for environmental management and pollution mitigation strategies (Thornton et al., 2020).
Environmental Impact and Remediation
Understanding the environmental behavior of tert-butyl compounds is crucial for assessing their impact and developing remediation strategies. Research on methyl tert-butyl ether (MTBE) has shown that it can dissolve in water when it comes into contact with gasoline, posing a risk to groundwater quality. This has led to studies on adsorption techniques for the removal of MTBE from water, highlighting the importance of addressing water pollution caused by such compounds (Vakili et al., 2017).
Synthetic Applications and Catalysis
Tert-butyl compounds are also significant in synthetic chemistry and catalysis. The non-enzymatic kinetic resolution of racemic compounds using chiral catalysts is an area of great importance in asymmetric organic synthesis. The research in this field has led to the development of catalytic procedures that provide high enantioselectivity and yield for both products and recovered starting materials, demonstrating the versatility of tert-butyl compounds in synthetic applications (Pellissier, 2011).
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-ethylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-13-7-6-9(8-13)12-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHJLKRZSTDMH-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@H](C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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